molecular formula C10H17BO2 B1418642 (1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-ylboronic acid CAS No. 871333-99-2

(1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-ylboronic acid

Cat. No.: B1418642
CAS No.: 871333-99-2
M. Wt: 180.05 g/mol
InChI Key: ZGDNWNBGFZOLLT-MHPPCMCBSA-N
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Description

(1S)-1,7,7-Trimethylbicyclo[221]hept-2-EN-2-ylboronic acid is a boronic acid derivative with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-ylboronic acid typically involves the hydroboration of 1,7,7-trimethylbicyclo[2.2.1]hept-2-ene with a boron-containing reagent. Common reagents used in this process include borane (BH3) or diborane (B2H6). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often involve moderate temperatures and the use of solvents like tetrahydrofuran (THF) or diethyl ether.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-ylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

    Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed, using palladium catalysts and bases like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while reduction can produce boranes. Substitution reactions can result in various substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

Chemistry

In organic synthesis, (1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-ylboronic acid is used as a building block for the construction of complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of boron-containing drugs. Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in the development of enzyme inhibitors and therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of advanced materials and polymers. Its unique structure and reactivity enable the synthesis of materials with specific properties, such as enhanced stability or conductivity.

Mechanism of Action

The mechanism by which (1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-ylboronic acid exerts its effects involves the interaction of the boronic acid group with molecular targets. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is the basis for their inhibitory activity against enzymes. The compound can also participate in various catalytic cycles, facilitating the formation or transformation of chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    (1R,4S)-2,7,7-Trimethylbicyclo[2.2.1]hept-2-ene: This compound shares a similar bicyclic structure but lacks the boronic acid group.

    Bicyclo[2.2.1]heptane derivatives: Various derivatives of bicyclo[2.2.1]heptane exist, differing in the functional groups attached to the bicyclic core.

Uniqueness

The presence of the boronic acid group in (1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-ylboronic acid distinguishes it from other similar compounds. This functional group imparts unique reactivity and enables the compound to participate in specific chemical reactions, such as Suzuki-Miyaura coupling, which are not possible with other bicyclic derivatives.

Properties

IUPAC Name

[(1S)-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BO2/c1-9(2)7-4-5-10(9,3)8(6-7)11(12)13/h6-7,12-13H,4-5H2,1-3H3/t7?,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDNWNBGFZOLLT-MHPPCMCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2CCC1(C2(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC2CC[C@@]1(C2(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-ylboronic acid
Reactant of Route 2
(1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-ylboronic acid
Reactant of Route 3
(1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-ylboronic acid
Reactant of Route 4
(1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-ylboronic acid
Reactant of Route 5
(1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-ylboronic acid
Reactant of Route 6
(1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-ylboronic acid

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